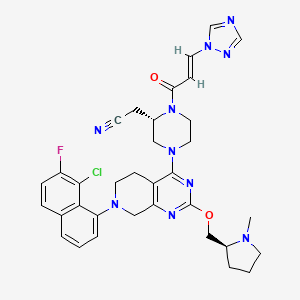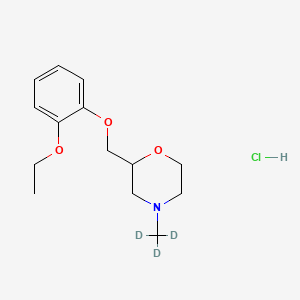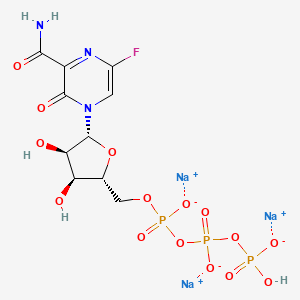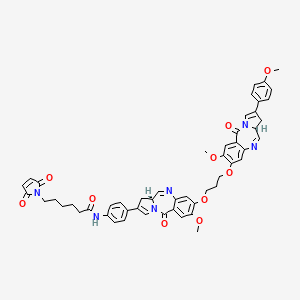
KRAS G12C inhibitor 40
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS G12C inhibitor 40 is a small molecule that targets the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . This compound has shown promise in preclinical and clinical studies for its ability to selectively inhibit the mutant KRAS protein, thereby blocking downstream signaling pathways that promote tumor growth and survival .
準備方法
Synthetic Routes and Reaction Conditions
. Key steps include:
Sequential SNAr Reactions: Introduction of chiral building blocks to the core structure.
Oxidation: Transition-metal-free oxidation of sulfide intermediates.
SNAr Displacement: Introduction of chiral piperazine through a facile SNAr displacement.
Industrial Production Methods
Industrial production of KRAS G12C inhibitor 40 involves scaling up the synthetic route to kilogram levels. This includes optimizing reaction conditions to improve yield and efficiency while minimizing the use of hazardous reagents .
化学反応の分析
Types of Reactions
KRAS G12C inhibitor 40 undergoes several types of chemical reactions:
Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions (SNAr) to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation steps.
Nucleophiles: Employed in SNAr reactions to introduce chiral piperazine.
Major Products
The major products formed from these reactions include the final this compound molecule, characterized by its tetrahydropyridopyrimidine core and chiral piperazine moiety .
科学的研究の応用
KRAS G12C inhibitor 40 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the reactivity and binding properties of KRAS G12C inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and tumor microenvironment.
Medicine: Evaluated in clinical trials for the treatment of cancers harboring the KRAS G12C mutation.
作用機序
KRAS G12C inhibitor 40 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, locking it in an inactive GDP-bound state . This prevents the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival .
類似化合物との比較
Similar Compounds
Sotorasib (AMG 510): Another KRAS G12C inhibitor with a similar mechanism of action.
Adagrasib (MRTX849): A KRAS G12C inhibitor that has shown efficacy in clinical trials.
Uniqueness
KRAS G12C inhibitor 40 is unique due to its specific binding affinity and selectivity for the KRAS G12C mutation. It has demonstrated promising preclinical efficacy and a favorable safety profile compared to other inhibitors .
特性
分子式 |
C34H36ClFN10O2 |
|---|---|
分子量 |
671.2 g/mol |
IUPAC名 |
2-[(2S)-4-[7-(8-chloro-7-fluoronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1,2,4-triazol-1-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C34H36ClFN10O2/c1-42-13-3-5-25(42)20-48-34-40-28-19-43(29-6-2-4-23-7-8-27(36)32(35)31(23)29)14-10-26(28)33(41-34)44-16-17-46(24(18-44)9-12-37)30(47)11-15-45-22-38-21-39-45/h2,4,6-8,11,15,21-22,24-25H,3,5,9-10,13-14,16-20H2,1H3/b15-11+/t24-,25-/m0/s1 |
InChIキー |
BLVBQVLTXVPOLH-LPMFOMBZSA-N |
異性体SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)/C=C/N7C=NC=N7 |
正規SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=C(C=C5)F)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=CN7C=NC=N7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(S)-2-(2-Fluoroethoxy)ethyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B12422861.png)



![1-[[4-(propanoylamino)pyrazol-1-yl]methyl]-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12422879.png)

